molecular formula C13H15NO2S B2393952 Butyl 3-sulfanyl-1H-indole-2-carboxylate CAS No. 2225144-76-1

Butyl 3-sulfanyl-1H-indole-2-carboxylate

Cat. No.: B2393952
CAS No.: 2225144-76-1
M. Wt: 249.33
InChI Key: ULXOIFQMMUIZJT-UHFFFAOYSA-N
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Description

Butyl 3-sulfanyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-sulfanyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with butyl chloroformate and thiol reagents. One common method includes the use of p-toluenesulfonic acid in toluene as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-sulfanyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Butyl 3-sulfanyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Butyl 3-sulfanyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Butyl 3-mercapto-1H-indole-2-carboxylate: Similar in structure but with different functional groups.

    Butyl 3-sulfanyl-1H-indole-2-carboxamide: Differing in the carboxylate group, which is replaced by a carboxamide group.

    Butyl 3-sulfanyl-1H-indole-2-carboxylic acid: The carboxylate group is replaced by a carboxylic acid group

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

butyl 3-sulfanyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-2-3-8-16-13(15)11-12(17)9-6-4-5-7-10(9)14-11/h4-7,14,17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOIFQMMUIZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C2=CC=CC=C2N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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